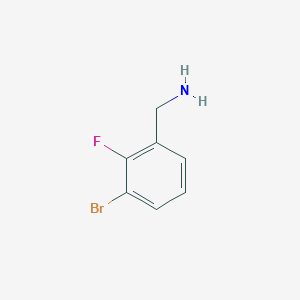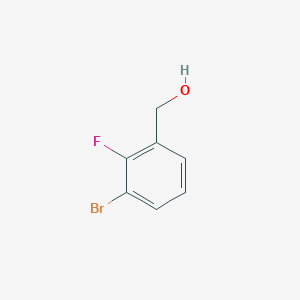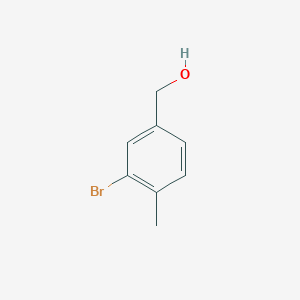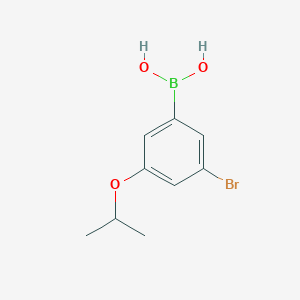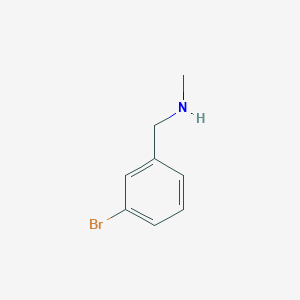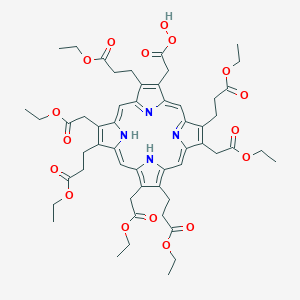
Peroxyacetic acid uroporphyrin I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxyacetic acid uroporphyrin I is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is synthesized using a specific method.
Wirkmechanismus
The mechanism of action of peroxyacetic acid uroporphyrin I involves the production of ROS upon activation by light. The ROS produced can cause cell death through various mechanisms, including apoptosis and necrosis. The singlet oxygen generated by peroxyacetic acid uroporphyrin I is highly reactive and can cause damage to cellular components such as lipids, proteins, and DNA.
Biochemische Und Physiologische Effekte
Peroxyacetic acid uroporphyrin I has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. Additionally, it has been found to have antioxidant properties and can protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
Peroxyacetic acid uroporphyrin I has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. Additionally, it has a high singlet oxygen quantum yield, making it an effective photosensitizer in PDT. However, there are also limitations to its use in lab experiments. The compound is expensive, and its synthesis requires specialized equipment and expertise. Additionally, its use in PDT requires specific light sources, which can be costly.
Zukünftige Richtungen
There are numerous future directions for research involving peroxyacetic acid uroporphyrin I. One direction is the development of more efficient synthesis methods to reduce the cost of the compound. Additionally, further research is needed to understand the mechanism of action of the compound and its potential applications in other fields, such as antimicrobial therapy. Furthermore, the development of new delivery methods for peroxyacetic acid uroporphyrin I could increase its efficacy in PDT and other applications.
Conclusion:
In conclusion, peroxyacetic acid uroporphyrin I is a synthetic compound with potential applications in various fields, including cancer therapy. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Synthesemethoden
Peroxyacetic acid uroporphyrin I is synthesized using a specific method. The synthesis involves the reaction of uroporphyrinogen III with peroxyacetic acid in the presence of a catalyst. The reaction results in the formation of peroxyacetic acid uroporphyrin I. The synthesis method is crucial in obtaining a high yield of the compound.
Wissenschaftliche Forschungsanwendungen
Peroxyacetic acid uroporphyrin I has numerous applications in scientific research. It is used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. PDT involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species (ROS) that can cause cell death. Peroxyacetic acid uroporphyrin I has been found to be an effective photosensitizer in PDT due to its high singlet oxygen quantum yield.
Eigenschaften
CAS-Nummer |
134773-19-6 |
|---|---|
Produktname |
Peroxyacetic acid uroporphyrin I |
Molekularformel |
C54H66N4O17 |
Molekulargewicht |
1043.1 g/mol |
IUPAC-Name |
2-[7,12,17-tris(2-ethoxy-2-oxoethyl)-3,8,13,18-tetrakis(3-ethoxy-3-oxopropyl)-22,23-dihydroporphyrin-2-yl]ethaneperoxoic acid |
InChI |
InChI=1S/C54H66N4O17/c1-8-68-47(59)19-15-31-35(23-51(63)72-12-5)43-27-40-32(16-20-48(60)69-9-2)36(24-52(64)73-13-6)45(56-40)29-42-34(18-22-50(62)71-11-4)38(26-54(66)75-67)46(58-42)30-41-33(17-21-49(61)70-10-3)37(25-53(65)74-14-7)44(57-41)28-39(31)55-43/h27-30,55-56,67H,8-26H2,1-7H3 |
InChI-Schlüssel |
KLYCXBRBYHTKKX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OCC)CCC(=O)OCC)C(=C4CCC(=O)OCC)CC(=O)OCC)C(=C3CCC(=O)OCC)CC(=O)OO)CC(=O)OCC |
Kanonische SMILES |
CCOC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OCC)CCC(=O)OCC)C(=C4CCC(=O)OCC)CC(=O)OCC)C(=C3CCC(=O)OCC)CC(=O)OO)CC(=O)OCC |
Synonyme |
PAU-1 peroxyacetic acid uroporphyrin I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)
![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)
![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)


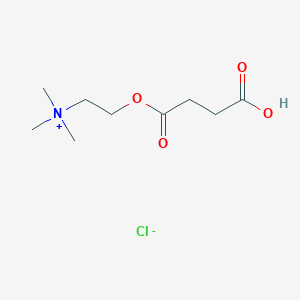
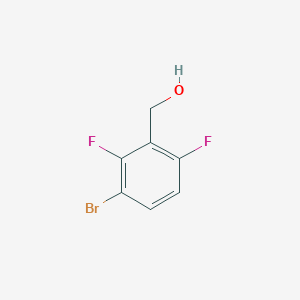
![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)
